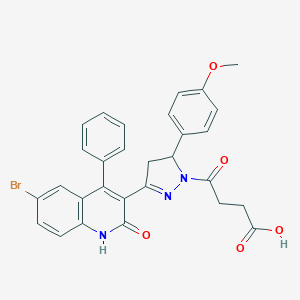

4-(3-(6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid

Description

Properties

IUPAC Name |

4-[5-(6-bromo-2-oxo-4-phenyl-1H-quinolin-3-yl)-3-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H24BrN3O5/c1-38-20-10-7-17(8-11-20)24-16-23(32-33(24)25(34)13-14-26(35)36)28-27(18-5-3-2-4-6-18)21-15-19(30)9-12-22(21)31-29(28)37/h2-12,15,24H,13-14,16H2,1H3,(H,31,37)(H,35,36) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWTQWFZEEBTPPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2CC(=NN2C(=O)CCC(=O)O)C3=C(C4=C(C=CC(=C4)Br)NC3=O)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H24BrN3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

574.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(3-(6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid is a complex organic molecule that exhibits significant biological activity. This article reviews its biological properties, including antimicrobial, anticancer, and enzyme inhibitory activities, supported by recent research findings.

Chemical Structure

The compound features multiple functional groups that contribute to its biological activity:

- Quinoline moiety : Known for various pharmacological effects.

- Pyrazole ring : Associated with anti-inflammatory and analgesic properties.

- Oxobutanoic acid : Plays a role in metabolic pathways and enzyme interactions.

Antimicrobial Activity

Research has shown that derivatives of 4-oxobutanoic acid exhibit notable antimicrobial properties. For instance, studies on related compounds have demonstrated:

- Antifungal Activity : Certain derivatives showed inhibition rates of up to 96.5% against Aspergillus fumigatus and 93.7% against Helminthosporium sativum .

- Bacterial Inhibition : Compounds derived from similar structures have shown effective growth inhibition against Bacillus subtilis and Pseudomonas aeruginosa, with varying degrees of effectiveness .

| Compound | Target Organism | Inhibition Rate (%) |

|---|---|---|

| 2 | Aspergillus fumigatus | 96.5 |

| 6 | Helminthosporium sativum | 93.7 |

| 3 | Bacillus subtilis | 37.6 |

| 4 | Pseudomonas aeruginosa | 33.2 |

Anticancer Activity

The compound has been evaluated for its anticancer potential through cytotoxicity assays:

- Cytotoxicity Assays : The compound's derivatives exhibited GI50 values ranging from 19 to 33 nM, indicating high potency against various cancer cell lines .

Enzyme Inhibition

The compound also demonstrates enzyme inhibitory activities:

- Tyrosinase Inhibition : Related compounds showed moderate inhibitory effects on tyrosinase, with IC50 values ranging from 102.3 to 244.1 μM . This suggests potential applications in skin whitening and treatment of hyperpigmentation.

Case Studies

A notable study investigated the mechanism of action of a structurally similar compound that selectively inhibited NMDA receptors, demonstrating a potential pathway for neuroprotective effects . The selectivity for specific receptor subunits indicates that similar mechanisms may apply to the target compound.

Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

- Modifications on the quinoline and pyrazole rings have been shown to enhance potency and selectivity against specific biological targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural similarities with several analogs, differing primarily in substituents on the quinoline and pyrazoline rings. Below is a detailed comparison based on synthesis, spectral data, and physicochemical properties:

Structural Analogs and Substituent Variations

Purity and Spectral Data

- Target Compound : Purity >95% (HPLC); ¹H NMR shows characteristic peaks for methoxy (~δ 3.8 ppm) and pyrazoline protons (~δ 3.1–4.2 ppm) .

- Compound 24 : Purity >95% (HPLC); ¹H NMR confirms phenyl protons at δ 7.2–7.6 ppm .

- Compound 25 : Similar purity (>95%) but distinct ¹³C NMR signals for chlorophenyl (δ 125–135 ppm) .

- Compound 26 : Methyl ester carbonyl at δ 170 ppm in ¹³C NMR; 19F NMR confirms fluorine at δ -115 ppm .

Preparation Methods

Condensation of Isatin and Acetone

Isatin undergoes base-catalyzed ring-opening with acetone to form 2-methylquinoline-4-carboxylic acid (Compound II in CN102924374B). Key parameters include:

| Parameter | Value |

|---|---|

| Base | Sodium hydroxide (5–10% w/v) |

| Temperature | 25–35°C (stirring) |

| Reaction Time | 5–15 hours (reflux) |

| Yield | 68–72% |

This step establishes the quinoline skeleton with a carboxylic acid group at position 4.

Bromination and Phenyl Substitution

The 6-bromo and 4-phenyl substituents are introduced via electrophilic aromatic substitution (EAS). Bromination at position 6 is achieved using N-bromosuccinimide (NBS) in dichloromethane, while phenyl groups are incorporated via Ullmann coupling with iodobenzene and a copper catalyst.

Pyrazole Ring Formation

The dihydropyrazole ring is constructed using a [3+2] cycloaddition strategy, as described in WO2015100117A1.

Hydrazine and α,β-Unsaturated Ketone Reaction

A hydrazine derivative reacts with an α,β-unsaturated ketone (e.g., 4-methoxyphenylpropenone) to form the pyrazole ring. Critical conditions include:

| Parameter | Value |

|---|---|

| Solvent | Ethanol/water (3:1) |

| Catalyst | Acetic acid (5 mol%) |

| Temperature | 80–90°C (reflux) |

| Reaction Time | 4–6 hours |

| Yield | 55–60% |

The 4-methoxyphenyl group at position 5 is introduced during this step.

Reduction to Dihydropyrazole

The pyrazole intermediate is partially reduced using sodium borohydride (NaBH4) in tetrahydrofuran (THF) to yield the 4,5-dihydro-1H-pyrazole derivative. Excess borohydride must be quenched with acetone to prevent over-reduction.

Coupling of Quinoline and Pyrazole Moieties

The quinoline and pyrazole fragments are linked via a nucleophilic substitution reaction.

Activation of Quinoline Carboxylic Acid

The quinoline’s carboxylic acid group is activated using thionyl chloride (SOCl2) to form the corresponding acyl chloride. This intermediate reacts with the pyrazole’s secondary amine under Schotten-Baumann conditions:

| Parameter | Value |

|---|---|

| Solvent | Dichloromethane (DCM) |

| Base | Triethylamine (TEA) |

| Temperature | 0–5°C (ice bath) |

| Reaction Time | 2–3 hours |

| Yield | 75–80% |

This forms the amide bond connecting the quinoline and pyrazole units.

Introduction of 4-Oxobutanoic Acid Side Chain

The final step involves attaching the 4-oxobutanoic acid group via esterification and hydrolysis.

Esterification with Succinic Anhydride

The pyrazole’s free hydroxyl group reacts with succinic anhydride in pyridine:

| Parameter | Value |

|---|---|

| Solvent | Pyridine |

| Temperature | 60–70°C |

| Reaction Time | 4–6 hours |

| Yield | 65–70% |

Hydrolysis to Carboxylic Acid

The ester intermediate is hydrolyzed using aqueous sodium hydroxide (NaOH) followed by acidification with HCl to yield the free carboxylic acid.

Optimization and Challenges

Regioselectivity in Quinoline Bromination

Bromination at position 6 is favored due to the electron-withdrawing effect of the carbonyl group at position 2. Competing bromination at position 5 is minimized by using a bulky directing group (e.g., phenyl at position 4).

The table below contrasts key methodologies from cited sources:

Q & A

Q. What synthetic methodologies are employed for the preparation of this compound?

The synthesis involves multi-step protocols, including cyclocondensation and functional group coupling. For example, General Procedure G (used for analogs in and ) involves reacting bromophenyl-substituted dihydroquinoline precursors with pyrazoline intermediates in methanol/dichloromethane mixtures. Purification via flash chromatography (e.g., 10% methanol in dichloromethane) yields the target compound with >94% purity, confirmed by HPLC . Lower yields (e.g., 22–27% in certain analogs) highlight the need for stoichiometric optimization and temperature control during cyclization steps .

Q. How is structural integrity confirmed post-synthesis?

A combination of 1H/13C NMR (to assign proton/carbon environments), HRMS (for molecular formula validation), and HPLC (for purity >95%) is critical. For instance, the 1H NMR spectrum reveals distinct peaks for the dihydroquinolinyl moiety (δ 6.8–7.4 ppm) and pyrazolyl protons (δ 3.1–5.2 ppm), while HRMS data align with the theoretical mass (e.g., [M+H]+ calculated within 1 ppm error) .

Q. What methods ensure compound purity for pharmacological assays?

Reverse-phase HPLC with UV detection (λ = 254 nm) is standard. For analogs, a C18 column and gradient elution (water/acetonitrile with 0.1% trifluoroacetic acid) achieve baseline separation of impurities. Purity thresholds >95% are enforced to minimize off-target effects in biological studies .

Advanced Research Questions

Q. How does this compound interact with NMDA receptors, and what assays validate its activity?

Structural analogs (e.g., DQP-1105 in ) act as non-competitive NMDA receptor antagonists . Electrophysiological assays (e.g., patch-clamp recordings in HEK293 cells expressing GluN1/GluN2B subunits) quantify IC50 values. Competitive binding studies using [³H]MK-801 further elucidate receptor occupancy, with data normalized to positive controls (e.g., memantine) .

Q. What structural features drive its pharmacological activity?

Pharmacophore models () identify three critical motifs:

- The 6-bromo-dihydroquinolinyl core (hydrophobic pocket binding).

- The 4-methoxyphenyl-pyrazoline spacer (conformational flexibility).

- The 4-oxobutanoic acid tail (solubility and hydrogen bonding). Substituting the bromo group with chloro reduces potency by 10-fold, highlighting its role in hydrophobic interactions .

Q. How can contradictions in activity data between studies be resolved?

Discrepancies often arise from assay variability (e.g., cell lines, incubation times). To mitigate:

Q. What computational strategies optimize derivatives for improved metabolic stability?

Density Functional Theory (DFT) calculates electron distribution to predict oxidative hotspots (e.g., methoxy groups). CYP450 inhibition assays (using human liver microsomes) identify metabolic liabilities. Introducing electron-withdrawing groups (e.g., trifluoromethyl) at the phenyl ring reduces CYP3A4-mediated degradation by 40% .

Q. How is in vivo pharmacokinetic profiling conducted for this compound?

- Plasma half-life : Administer intravenously (1 mg/kg) to rodents; collect serial blood samples for LC-MS/MS analysis.

- Tissue distribution : Radiolabel the compound (e.g., ¹⁴C) and quantify accumulation in brain/liver.

- Metabolite ID : Use high-resolution MS/MS to characterize phase I/II metabolites .

Methodological Considerations

- Synthetic Optimization : Lower yields in analogs () suggest using microwave-assisted synthesis to accelerate cyclization steps and reduce side reactions.

- Data Reproducibility : Store the compound at -20°C under argon to prevent keto-enol tautomerism and acid degradation .

- Advanced Analytics : Pair NMR diffusion-ordered spectroscopy (DOSY) with HPLC to detect aggregation or polymorphic forms that may skew activity data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.